molecular formula C7H10N2S B12813701 1-Cyclopropyl-2-(methylthio)-1H-imidazole

1-Cyclopropyl-2-(methylthio)-1H-imidazole

Cat. No.: B12813701
M. Wt: 154.24 g/mol
InChI Key: PYYFIAUDGPRDBW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(methylthio)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group and a methylthio group attached to the imidazole ring

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(methylthio)-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a cyclopropylamine derivative, the introduction of a methylthio group can be achieved through nucleophilic substitution reactions. The cyclization to form the imidazole ring can be facilitated by using suitable catalysts and reaction conditions.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

1-Cyclopropyl-2-(methylthio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-Cyclopropyl-2-(methylthio)-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-2-(methylthio)-1H-imidazole can be compared with other similar compounds, such as:

    1-Cyclopropyl-2-methoxyethanone: This compound has a similar cyclopropyl group but differs in the presence of a methoxy group instead of a methylthio group.

    1-Cyclopropyl-2-methoxyethanamine: Similar in structure but contains an amine group instead of an imidazole ring.

    Cyclopropylglycine: Contains a cyclopropyl group but is an amino acid derivative.

The uniqueness of this compound lies in its specific combination of functional groups and its imidazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

1-cyclopropyl-2-methylsulfanylimidazole

InChI

InChI=1S/C7H10N2S/c1-10-7-8-4-5-9(7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

PYYFIAUDGPRDBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN1C2CC2

Origin of Product

United States

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